molecular formula C10H13NO2 B3326844 Methyl (R)-2-(methylamino)-2-phenylacetate CAS No. 287386-94-1

Methyl (R)-2-(methylamino)-2-phenylacetate

Cat. No.: B3326844
CAS No.: 287386-94-1
M. Wt: 179.22 g/mol
InChI Key: MAQULIULLOBHGK-UHFFFAOYSA-N
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Description

Methyl (R)-2-(methylamino)-2-phenylacetate is a chiral ester characterized by a methylamino group and a phenyl substituent at the α-carbon of the acetate backbone. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol (CAS: 107635-11-0) . This compound is synthesized via nucleophilic substitution or coupling reactions, as demonstrated by its use in producing naphthyridine derivatives with a 91% yield when reacted with a brominated intermediate . The (R)-enantiomer is commercially available (≥95% purity) and serves as a key intermediate in medicinal chemistry and asymmetric synthesis .

Structurally, the methylamino group enhances basicity compared to primary amines, while the methyl ester improves lipophilicity. Its hydrochloride salt form (CAS: discontinued) may offer improved aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name

methyl (2R)-2-(methylamino)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQULIULLOBHGK-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(methylamino)-2-phenylacetate typically involves the reaction of methylamine with a suitable precursor, such as a phenylacetic acid derivative. One common method is the reductive amination of phenylacetone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of Methyl ®-2-(methylamino)-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis, allowing for precise control over reaction parameters and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(methylamino)-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties
Research indicates that methyl (R)-2-(methylamino)-2-phenylacetate exhibits notable analgesic and anti-inflammatory effects. Studies have shown its potential to interact with opioid receptors, which are critical in pain management therapies. The compound's structure suggests it may also influence neurotransmitter systems, warranting further exploration in neuropharmacology.

Neuropharmacological Research
The compound's interactions with neurotransmitter receptors make it a candidate for studying neuropharmacological effects. Preliminary data suggest that it may modulate neurotransmitter activity, leading to potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

  • Pain Management Studies : Clinical trials have indicated that this compound may effectively reduce pain levels in experimental models, showing promise as a new analgesic agent.
  • Neurotransmitter Interaction Studies : Research has demonstrated that this compound interacts with various neurotransmitter receptors, suggesting its potential utility in treating conditions like depression or anxiety disorders.
  • Toxicological Assessments : Preliminary toxicological studies are ongoing to evaluate the safety profile of this compound, focusing on its effects on repeated-dose toxicity and reproductive toxicity .

Mechanism of Action

The mechanism of action of Methyl ®-2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl (R)-2-(methylamino)-2-phenylacetate with analogous esters, focusing on substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications Reference
This compound Methylamino, phenyl, methyl ester C₁₀H₁₃NO₂ 179.22 107635-11-0 95% purity; chiral building block
Methyl 2-(benzylamino)-2-phenylacetate hydrochloride Benzylamino, HCl salt C₁₆H₁₇NO₂·HCl ~299.78 121440-91-3 Pharmaceutical intermediate; improved solubility
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino, ethyl ester C₁₄H₂₁NO₂ 235.32 2059944-97-5 High lipophilicity; potential CNS drug candidate
Methyl 2-phenylacetoacetate Acetoacetyl, methyl ester C₁₁H₁₂O₃ 192.2 16648-44-5 Analytical standard for amphetamines
Methyl benzoylformate Oxo, methyl ester C₉H₈O₃ 164.16 15206-55-0 Reactive keto-ester; photochemical applications
Methyl (R)-2-amino-2-phenylacetate Amino, phenyl, methyl ester C₉H₁₁NO₂ 165.19 24461-61-8 Corrosive (H314); precursor for peptide synthesis
Methyl (R)-2-amino-2-(4-fluorophenyl)acetate hydrochloride 4-fluoro, HCl salt C₉H₁₀FNO₂·HCl ~219.65 - Enhanced metabolic stability; bioactive derivative

Structural and Functional Analysis

Amino Group Variations
  • Methylamino vs. In contrast, the methylamino group in the target compound offers moderate basicity and lower steric hindrance, favoring synthetic versatility .
  • Amino vs. Methylamino: The primary amine in Methyl (R)-2-amino-2-phenylacetate (CAS: 24461-61-8) is more nucleophilic but poses higher reactivity risks (H314 hazard) .
Ester Group Modifications
  • Ethyl vs. Methyl Ester: Ethyl 2-(diethylamino)-2-phenylacetate (CAS: 2059944-97-5) exhibits increased lipophilicity (logP ~2.8), making it suitable for blood-brain barrier penetration in CNS drugs . The methyl ester in the target compound balances solubility and metabolic stability.
Aromatic Ring Substitutions
  • Fluorinated Derivatives : The 4-fluoro substitution (CAS: n/a) enhances electronic effects, improving resistance to oxidative metabolism in drug design .
  • Carbazole Derivatives : Methyl 2-(carbazol-9-yl)-2-phenylacetates (e.g., 13a–13e) show yields from 46% to 71%, with brominated variants (e.g., 13d) achieving the highest yield (71%), likely due to favorable halogen interactions in solid-phase synthesis .

Biological Activity

Methyl (R)-2-(methylamino)-2-phenylacetate, an organic compound with the molecular formula C10H13NO2, has garnered attention for its potential biological activities, particularly in the fields of analgesia and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a chiral center and features a methylamino group attached to a phenylacetate structure. Its hydrochloride salt form enhances solubility and stability for research applications. The compound has a molecular weight of 179.22 g/mol and is recognized for its ability to interact with various biological systems due to its structural similarities with naturally occurring amino acids.

Research indicates that this compound may exert its effects through interactions with specific receptors, particularly opioid receptors, which are crucial in pain modulation. Preliminary studies suggest that it could have analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. The exact molecular targets and pathways involved in its action remain to be fully elucidated.

Analgesic Properties

This compound has been studied for its analgesic effects. Its potential interaction with opioid receptors suggests it may mimic the action of endogenous opioids, contributing to pain relief. This hypothesis is supported by preliminary binding affinity studies that indicate significant receptor interactions.

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier positions it as a potential candidate in neuropharmacology. Its structural characteristics allow for interactions with neurotransmitter systems, which could lead to further exploration in treating neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

Compound NameStructural CharacteristicsUnique Features
Methyl 2-amino-2-phenylacetateLacks methylamino groupMore hydrophilic due to amino group
Ethyl (R)-2-(methylamino)-2-phenylacetateEthyl instead of methylPotentially different pharmacokinetics
Benzyl (R)-2-(methylamino)-2-phenylacetateBenzyl group increases lipophilicityMay exhibit different receptor interactions

This table highlights how the presence of specific functional groups influences the biological activity of these compounds, emphasizing the unique profile of this compound.

Case Studies

  • Pain Management : A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in therapeutic applications for pain management.
  • Neuropharmacological Research : In vitro studies demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting possible applications in neurodegenerative diseases or mood disorders.

Q & A

Basic Question: What are the optimal reaction conditions for synthesizing Methyl (R)-2-(methylamino)-2-phenylacetate with high enantiomeric purity?

Methodological Answer:
To achieve high enantiomeric purity, asymmetric synthesis via chiral auxiliaries or catalysts is recommended. For example, coupling (R)-2-amino-2-phenylacetate derivatives with methylating agents under controlled conditions (e.g., low temperature, inert atmosphere) can yield >90% enantiomeric excess. Evidence from analogous compounds shows that using methyl (R)-2-amino-2-phenylacetate hydrochloride in coupling reactions with activated carbonyl intermediates (e.g., 1,8-naphthyridinone derivatives) under nitrogen at 0–25°C results in >95% yield and high stereochemical fidelity . Optimize solvent polarity (e.g., DMF or THF) and monitor reaction progress via chiral HPLC to minimize racemization.

Advanced Question: How can researchers resolve discrepancies in stereochemical assignments for this compound derivatives?

Methodological Answer:
Discrepancies often arise from ambiguous NOESY or X-ray crystallography data. To resolve this:

  • Perform comparative analysis using vibrational circular dichroism (VCD) to confirm absolute configuration.
  • Cross-validate with single-crystal X-ray diffraction of derivatives (e.g., brominated or acylated analogs) to unambiguously assign stereochemistry.
  • Compare experimental optical rotation values with literature data for (R)-configured mandelic acid derivatives, which share structural motifs . Discrepancies in NMR coupling constants (e.g., J-values for NH or CH groups) should prompt re-evaluation of solvent effects or hydrogen bonding interactions .

Basic Question: What analytical methods are most reliable for quantifying impurities in this compound?

Methodological Answer:
Use a combination of chromatographic and spectroscopic techniques:

  • HPLC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., methyl ester hydrolysis byproducts).
  • 1H-NMR with quantitative integration (e.g., 500 MHz, DMSO-d6) to identify residual solvents or diastereomers.
  • ICP-MS for metal catalyst residues (e.g., Pd or Cu from coupling reactions). For pharmacopeial compliance, reference standards like methyl mandelate impurities (e.g., (2RS)-2-hydroxy-2-phenylacetic acid) should be included for calibration .

Advanced Question: How can the pharmacological activity of this compound be assessed in enzyme inhibition studies?

Methodological Answer:
Design enzyme assays targeting relevant biological pathways:

  • Kinase or protease inhibition: Use fluorescence-based assays (e.g., FRET substrates) with recombinant enzymes (e.g., trypsin or chymotrypsin) to measure IC50 values.
  • Cholinesterase activity: Adapt Ellman’s method to monitor acetylthiocholine hydrolysis in the presence of the compound.
  • Docking studies: Perform molecular dynamics simulations using the compound’s crystal structure (if available) to predict binding affinity to targets like G-protein-coupled receptors. Validate with in vitro dose-response curves and compare to structurally related phenylacetate esters (e.g., kresoxim-methyl) .

Basic Question: How should researchers address contradictory data on the compound’s stability under varying pH conditions?

Methodological Answer:
Conduct systematic stability studies:

  • Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C and 40°C.
  • Monitor degradation via UHPLC-UV at 254 nm to track hydrolysis or oxidation products.
  • Use Arrhenius kinetics to extrapolate shelf-life under storage conditions. For example, methyl esters are prone to alkaline hydrolysis; data from methyl benzoylformate (half-life <24 hrs at pH 12) suggest similar instability for this compound . Adjust formulation pH to 4–6 for maximum stability.

Advanced Question: What strategies ensure enantiomeric purity during scale-up synthesis of this compound?

Methodological Answer:

  • Chiral resolution: Use diastereomeric salt formation with (R)-mandelic acid to separate enantiomers.
  • Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amination to suppress racemization.
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real-time during crystallization.
  • Reference the synthesis of (R)-2-methoxy-2-phenylacetic acid, where >97.0% purity was achieved via recrystallization from hexane/ethyl acetate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (R)-2-(methylamino)-2-phenylacetate
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